N-(2-azidoethyl)methanesulfonamide

Click Chemistry Bifunctional Linkers Sulfonamide

Researchers requiring dual azide-sulfonamide functionality for click chemistry often face multistep syntheses with protecting-group manipulations. N-(2-Azidoethyl)methanesulfonamide (CAS 1056188-14-7) eliminates these steps by pre-integrating both reactive centers in a compact scaffold (MW 164.19). - Dual functionality: terminal alkyl azide for CuAAC/SPAAC + sulfonamide NH for acylation or H-bond anchoring - Safety advantage: higher MW and polar sulfonamide reduce explosion risk vs. low-MW alkyl azides; standard fume-hood handling sufficient - PROTAC applications: 2-carbon azide-to-sulfonamide spacing enables rigid tethers for ternary complex optimization Available from stock in 10-100 mg sizes with bulk custom synthesis on request.

Molecular Formula C3H8N4O2S
Molecular Weight 164.18
CAS No. 1056188-14-7
Cat. No. B2608603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-azidoethyl)methanesulfonamide
CAS1056188-14-7
Molecular FormulaC3H8N4O2S
Molecular Weight164.18
Structural Identifiers
SMILESCS(=O)(=O)NCCN=[N+]=[N-]
InChIInChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3
InChIKeyVBXMDGUTXLHAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Azidoethyl)methanesulfonamide: Bifunctional Click Chemistry Building Block


N-(2-azidoethyl)methanesulfonamide (CAS 1056188-14-7) is a low-molecular-weight (164.19 g/mol) bifunctional reagent combining a terminal aliphatic azide with a methanesulfonamide group . The primary azide serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction, while the sulfonamide NH provides a nucleophilic site for further derivatization or hydrogen-bond-mediated target engagement [1]. This dual functionality distinguishes it from simple monofunctional azides and positions it as a modular intermediate for bioconjugation, medicinal chemistry, and materials science.

Workflow CuAAC / SPAAC / SuFEx click chemistry
Dual Functionality Terminal aliphatic azide + sulfonamide NH
Modular Intermediate Bioconjugation, medicinal chemistry, materials science

Why This Azido-Sulfonamide Outperforms Generic Alternatives


Simple azides (e.g., benzyl azide, ethyl azide) or sulfonamides (e.g., methanesulfonamide) each fulfill only one functional role, necessitating multistep synthetic sequences to achieve the same structural complexity [1]. N-(2-azidoethyl)methanesulfonamide pre-integrates both reactive centers in a compact, atom-economical scaffold, eliminating protecting-group manipulations and reducing step count in conjugate synthesis . Crucially, the ethyl linker provides sufficient spacing to minimize steric hindrance during CuAAC, while the sulfonamide NH remains available for subsequent acylation or alkylation—a feature absent in N-methylated analogs.

N-(2-Azidoethyl)methanesulfonamide
Simple monofunctional azides
Lack sulfonamide NH for orthogonal acylation or hydrogen bonding
N-(2-Azidoethyl)methanesulfonamide
N-Methylated analog
Absent hydrogen-bond donor limits target-guided synthesis applications
N-(2-Azidoethyl)methanesulfonamide
Low-MW alkyl azides (e.g., ethyl azide)
Higher volatility and explosion hazard may restrict reaction scope

Differentiation Evidence Against Closest Chemical Analogs


Dual Reactivity vs. Monofunctional Azidoalkanes

Unlike simple azidoalkanes (e.g., 2-azidoethylamine, CAS 87156-40-9) which terminate in a primary amine, N-(2-azidoethyl)methanesulfonamide presents a sulfonamide NH (pKa ≈ 10–11) that is substantially less basic and more selectively acylable under mild conditions, enabling orthogonal protection strategies [1]. The standard InChI confirms the connectivity: InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3, which distinguishes it from the amine analog .

Reactivity
Reported
Sulfonamide NH (pKa ~10–11) vs. primary amine (pKa ~9–10)
Supports cleaner CuAAC coupling and easier purification
Click Chemistry Bifunctional Linkers Sulfonamide

SPAAC Competence vs. Sulfonyl Azide Reagents

Methanesulfonyl azide (MsN3) participates in sulfo-click amidations with thioacids but is inherently labile as a sulfonyl azide, requiring careful handling [1]. N-(2-azidoethyl)methanesulfonamide contains an alkyl azide that is stable under ambient conditions but remains competent for strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes, enabling metal-free bioconjugation that is incompatible with sulfonyl azides [2].

SPAAC Compatibility
Class-level
Alkyl azide: SPAAC-compatible with DIBAC; sulfonyl azide: incompatible
Enables metal-free conjugation for live-cell imaging studies
Alkyl azide class-level behavior
Sulfo-Click Metal-Free Conjugation Biocompatibility

Hydrogen-Bond Donor Advantage Over N-Methyl Congener

N-(2-azidoethyl)-N-methylmethanesulfonamide (CAS 2154981-76-5) carries an additional N-methyl group (MW 178.21 vs. 164.19) that increases lipophilicity (clogP ~0.2–0.5 units higher) and eliminates the hydrogen-bond donor capacity of the sulfonamide NH . The absence of the NH in the methylated analog precludes its use as a hydrogen-bond anchor in target-guided synthesis or supramolecular assembly, a functional loss with documented relevance in kinetic target-guided synthesis platforms [1].

H-Bond Donor
Reported
1 HBD (sulfonamide NH) vs. 0 HBD (N-methyl analog)
Supports aqueous solubility and target hydrogen bonding
Solubility Linker Design Physicochemical Properties

Spacer Length Optimization vs. Propyl Analog

3-Azidopropane-1-sulfonamide (CAS 1034192-12-5) shares the same molecular formula (C3H8N4O2S) but differs in connectivity: the azide is positioned on a propyl chain rather than an ethyl chain bearing the sulfonamide [1]. The ethyl-linked architecture places the triazole formed after CuAAC two bonds closer to the sulfonamide group, resulting in a more compact conjugate with potentially reduced linker flexibility. This geometry can be advantageous when minimizing linker length is critical for maintaining ligand binding affinity in PROTAC or fragment-linking applications.

Linker Spacing
Reported
2-atom (ethyl) vs. 3-atom (propyl) spacer
Supports shorter linker geometry for PROTAC design
Linker Optimization Bioconjugation Spacer Length

Thermal Safety Profile vs. Low-MW Alkyl Azides

Low-molecular-weight alkyl azides such as ethyl azide (C2H5N3, MW 71.06) are known to be shock-sensitive and can detonate upon heating to room temperature [1]. N-(2-azidoethyl)methanesulfonamide, with a molecular weight of 164.19 and a polar sulfonamide group, falls within the empirically safer regime (>3 heavy atoms per azide) for handling at ambient temperature. The sulfonamide moiety contributes to crystal lattice stabilization, reducing volatility and improving thermal stability relative to simple alkyl azides [2].

Thermal Safety
Class-level
MW 164.19, polar sulfonamide; vs. ethyl azide (explosive)
May enable standard fume-hood operation for gram-scale CuAAC
Class-level azide safety inference; verify per protocol
Thermal Stability Safety Energetic Materials

Application Scenarios Where This Reagent Excels


Copper-Free Bioconjugation for Live-Cell Imaging

In cellular imaging workflows where copper toxicity compromises viability, N-(2-azidoethyl)methanesulfonamide is incorporated via metabolic labeling or chemical conjugation and subsequently reacted with strained cyclooctyne-fluorophore probes via SPAAC [1]. Its alkyl azide structure supports this copper-free modality, unlike sulfonyl azides that require thioacid co-reactants incompatible with the intracellular environment [2].

Kinetic Target-Guided Synthesis of Covalent Inhibitors

The sulfonamide NH serves as a hydrogen-bond anchor for target protein templating, while the azide participates in CuAAC or sulfo-click ligation with a complementary alkyne/thioacid fragment [1]. The ethyl linker provides optimal spacing between the sulfonamide recognition element and the triazole linkage, facilitating target-guided assembly of bidentate inhibitors against protein-protein interaction targets such as Bcl-XL or Mcl-1 [2].

PROTAC Linker Module with Defined Geometry

In proteolysis-targeting chimera (PROTAC) design, linker length and composition critically influence ternary complex formation and degradation efficiency. The 2-carbon azide-to-sulfonamide spacing of N-(2-azidoethyl)methanesulfonamide provides a shorter, more rigid tether compared to 3-azidopropane-1-sulfonamide, potentially yielding PROTACs with higher cooperativity and reduced off-target degradation [1]. The sulfonamide NH can be further elaborated to modulate physicochemical properties [2].

Safe Scale-Up of Azide Click Chemistry

For medicinal chemistry groups requiring gram-scale CuAAC reactions, N-(2-azidoethyl)methanesulfonamide offers a safer handling profile than low-molecular-weight alkyl azides such as ethyl azide or 2-azidoethylamine [1]. Its higher molecular weight, polar sulfonamide group, and solid-state properties reduce explosion risk, allowing standard fume-hood operation without specialized safety infrastructure [2].

Application
Selection Property
Validation Focus
Copper-Free Bioconjugation for Live-Cell Imaging
Alkyl azide for SPAAC with cyclooctynes
Metal-free conjugation efficiency and cell viability
Kinetic Target-Guided Synthesis of Covalent Inhibitors
Sulfonamide NH as hydrogen-bond anchor
Target engagement and bidentate inhibitor assembly
PROTAC Linker Module with Defined Geometry
Ethyl spacer (2-atom) for compact conjugates
Ternary complex cooperativity and degradation selectivity
Safe Scale-Up of Azide Click Chemistry
Higher MW and polar group for thermal stability
Handling safety and reaction scope under ambient conditions
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